molecular formula C9H16N2O2S B7846524 1-(Propane-1-sulfonyl)piperidine-4-carbonitrile

1-(Propane-1-sulfonyl)piperidine-4-carbonitrile

Cat. No. B7846524
M. Wt: 216.30 g/mol
InChI Key: LLLSFKQDORMHHN-UHFFFAOYSA-N
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Patent
US07825135B2

Procedure details

To a solution of 4-(6-methylpyridin-2-yl)piperidine-4-carbonitrile dihydrochloride (II-3) (2.74 g, 10 mmole) in DCM (60 mL) containing DIEA (5.16 g, 40 mmole) was added n-C3H7SO2Cl (1.57 g, 11 mmole) at 0° C. The resultant reaction mixture was stirred for 2 h at 0° C. After this time, LCMS indicated that the reaction was completion. 2N NaOH (30 mL) was added to the reaction. The resultant reaction mixture was stirred for 2 h at rt. After this time, the DCM layer was separated. The aqueous solution was extracted with DCM (3×80 mL). The combined DCM solution was washed with brine, dried over MgSO4, filtered and concentrated to afford the desired product 4-6-methylpyridin-2-yl)-1-(propylsulfonyl)piperidine-4-carbonitrile (II-4A). Analytical LCMS: single peak (214 nm), 2.967 min. This product was used in next step reaction without further purification.
Name
4-(6-methylpyridin-2-yl)piperidine-4-carbonitrile dihydrochloride
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
Quantity
5.16 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH3:3][C:4]1[N:9]=[C:8]([C:10]2([C:16]#[N:17])[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[CH:7]=[CH:6][CH:5]=1.CCN(C(C)C)C(C)C.[CH2:27]([S:30](Cl)(=[O:32])=[O:31])[CH2:28][CH3:29].[OH-].[Na+]>C(Cl)Cl>[CH3:3][C:4]1[N:9]=[C:8]([C:10]2([C:16]#[N:17])[CH2:15][CH2:14][N:13]([S:30]([CH2:27][CH2:28][CH3:29])(=[O:32])=[O:31])[CH2:12][CH2:11]2)[CH:7]=[CH:6][CH:5]=1.[CH2:27]([S:30]([N:13]1[CH2:12][CH2:11][CH:10]([C:16]#[N:17])[CH2:15][CH2:14]1)(=[O:32])=[O:31])[CH2:28][CH3:29] |f:0.1.2,5.6|

Inputs

Step One
Name
4-(6-methylpyridin-2-yl)piperidine-4-carbonitrile dihydrochloride
Quantity
2.74 g
Type
reactant
Smiles
Cl.Cl.CC1=CC=CC(=N1)C1(CCNCC1)C#N
Name
Quantity
5.16 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.57 g
Type
reactant
Smiles
C(CC)S(=O)(=O)Cl
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 2 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 2 h at rt
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After this time, the DCM layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with DCM (3×80 mL)
WASH
Type
WASH
Details
The combined DCM solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC=CC(=N1)C1(CCN(CC1)S(=O)(=O)CCC)C#N
Name
Type
product
Smiles
C(CC)S(=O)(=O)N1CCC(CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.